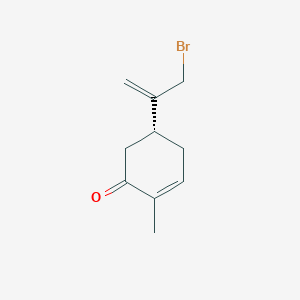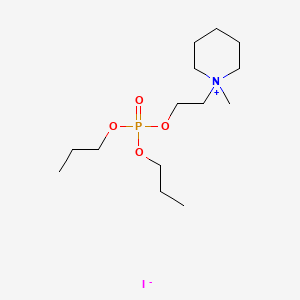
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This particular compound is characterized by the presence of a piperidinium core, a hydroxyethyl group, a methyl group, an iodide ion, and a dipropylphosphate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate typically involves multiple steps:
Formation of 1-(2-hydroxyethyl)-1-methylpiperidine: This can be achieved by reacting piperidine with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Quaternization: The resulting 1-(2-hydroxyethyl)-1-methylpiperidine is then reacted with methyl iodide to form the quaternary ammonium iodide salt.
Phosphorylation: Finally, the quaternary ammonium iodide salt is reacted with dipropylphosphoric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-1-methylpiperidinium iodide dipropylphosphate.
Reduction: Formation of 1-(2-aminoethyl)-1-methylpiperidinium iodide dipropylphosphate.
Substitution: Formation of piperidinium, 1-(2-hydroxyethyl)-1-methyl-, chloride or bromide, dipropylphosphate.
Aplicaciones Científicas De Investigación
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism of action of Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, enzymes, and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or disrupt the integrity of microbial cell membranes, resulting in antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxyethyl)piperidine
- 1-Methylpiperidine
- Dipropylphosphoric acid
Uniqueness
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidinium core, hydroxyethyl group, and dipropylphosphate group makes it distinct from other similar compounds. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
73771-91-2 |
|---|---|
Fórmula molecular |
C14H31INO4P |
Peso molecular |
435.28 g/mol |
Nombre IUPAC |
2-(1-methylpiperidin-1-ium-1-yl)ethyl dipropyl phosphate;iodide |
InChI |
InChI=1S/C14H31NO4P.HI/c1-4-12-17-20(16,18-13-5-2)19-14-11-15(3)9-7-6-8-10-15;/h4-14H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XOJXLOAQBMTGJD-UHFFFAOYSA-M |
SMILES canónico |
CCCOP(=O)(OCCC)OCC[N+]1(CCCCC1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


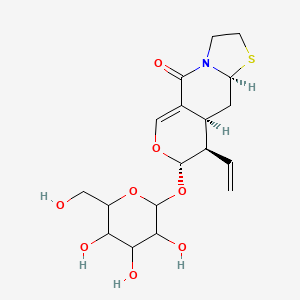
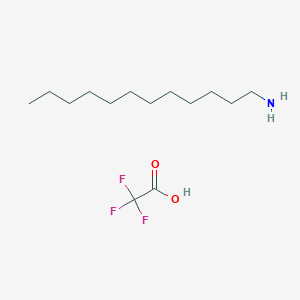
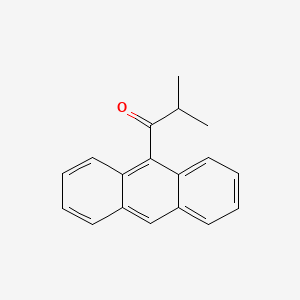
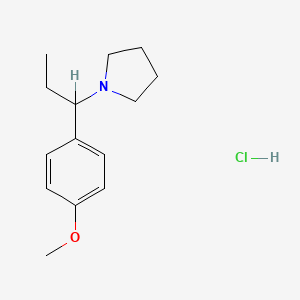


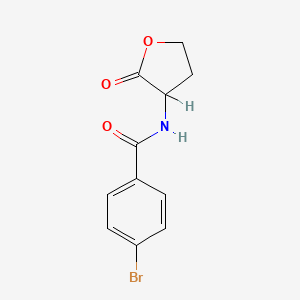
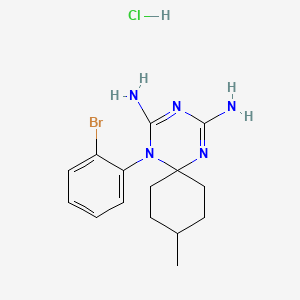

![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
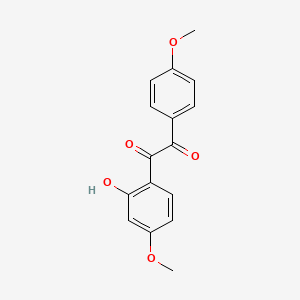

silane](/img/structure/B14449210.png)
